molecular formula C7H10N4 B13105839 N,N'-Dimethyl-N-2-pyrimidinylimidoformamide

N,N'-Dimethyl-N-2-pyrimidinylimidoformamide

Cat. No.: B13105839
M. Wt: 150.18 g/mol
InChI Key: QTVQZOGDXCFAGW-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N-2-pyrimidinylimidoformamide is a chemical compound with a unique structure that includes a pyrimidine ring and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-2-pyrimidinylimidoformamide typically involves the reaction of pyrimidine derivatives with dimethylamine. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst to facilitate the reaction. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of N,N’-Dimethyl-N-2-pyrimidinylimidoformamide may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-2-pyrimidinylimidoformamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions often require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-Dimethyl-N-2-pyrimidinylimidoformamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N,N’-Dimethyl-N-2-pyrimidinylimidoformamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Dimethyl-N-2-pyrimidinylimidoformamide is unique due to its pyrimidine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

N,N'-dimethyl-N-pyrimidin-2-ylmethanimidamide

InChI

InChI=1S/C7H10N4/c1-8-6-11(2)7-9-4-3-5-10-7/h3-6H,1-2H3

InChI Key

QTVQZOGDXCFAGW-UHFFFAOYSA-N

Canonical SMILES

CN=CN(C)C1=NC=CC=N1

Origin of Product

United States

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